N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-15-8-5-7-13(10-15)18(23-2)12-20-19(21)17-11-14-6-3-4-9-16(14)24-17/h3-11,18H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWYUQAYPHXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the carboxamide group via amide coupling reactions. The methoxy substituents are usually introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .
2. Antiviral Properties
The compound's structural features suggest potential antiviral activity. Similar benzofuran derivatives have been investigated for their ability to inhibit viral replication, particularly in the context of emerging viral infections. This application is crucial for developing new antiviral therapies .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The interaction with neurotransmitter systems and oxidative stress pathways is an area of active research .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of specific receptors and pathways within cells. Research has indicated that it may influence signaling cascades related to cell survival and apoptosis, particularly in cancer cells .
2. Drug Development Potential
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .
Material Science Applications
In addition to its pharmacological applications, this compound is being investigated for use in material science:
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .
2. Polymer Chemistry
Its reactivity allows it to be used as a building block in polymer synthesis, leading to materials with tailored properties for various industrial applications .
Comparative Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antiviral, Neuroprotective | Induces apoptosis; inhibits viral replication |
| Pharmacology | Drug development potential | Modulates signaling pathways |
| Material Science | Organic electronics; Polymer chemistry | Forms stable thin films; reactive building block |
Case Study 1: Anticancer Activity
A study conducted on various benzofuran derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as anticancer agents.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Impact on Properties
Methoxy Substituents
- Positional Effects : The target compound’s 3-methoxyphenyl group may induce different electronic and steric effects compared to the 4-methoxybenzyl group in Compound 22. For example, 3-methoxy substitution could reduce symmetry and alter binding pocket interactions .
- Phosphonate Analogs (): A related trifluoro-methoxyphenyl phosphonate highlights the role of methoxy groups in enhancing lipophilicity and target affinity .
Pharmacological and Crystallographic Insights
- Benzofuran Derivatives: notes that benzofuran-based compounds form intermolecular hydrogen bonds (e.g., O—H⋯O dimers), which stabilize crystal structures and may influence binding to biological targets .
- Biological Activity : While specific data on the target compound is absent, analogs like Compound 22 are typically evaluated for CNS or enzyme-modulating activities due to their benzofuran core .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- CAS Number : 1797355-20-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The benzofuran core structure allows it to engage with multiple receptors, influencing pathways related to cell proliferation and apoptosis. The presence of methoxy groups enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity Data
These findings suggest that modifications in the molecular structure, such as the addition of methoxy groups, can enhance the potency of these compounds against cancer cells.
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of benzofuran derivatives in vitro and in vivo models. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .
- Hypolipidemic Effects : Another investigation into the hypolipidemic properties of benzofuran derivatives found that this compound could reduce lipid levels in hyperlipidemic rats, indicating possible benefits for metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer :
- Core Synthesis : Begin with benzofuran-2-carboxylic acid activation (e.g., via acid chloride formation). Couple with 2-methoxy-2-(3-methoxyphenyl)ethylamine using a transamidation reaction, as seen in similar benzofuran carboxamide syntheses .
- Optimization :
- Use Pd-catalyzed C–H arylation to introduce aromatic substituents efficiently .
- Employ continuous flow reactors to enhance reaction control and scalability, reducing side products .
- Purify intermediates via column chromatography or recrystallization, and validate purity with HPLC (≥95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups and benzofuran core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS as in ) .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Melting Point Analysis : Compare observed vs. literature values to assess crystallinity .
Q. What initial biological screening approaches are suitable for identifying potential therapeutic applications?
Methodological Answer :
- In Vitro Assays :
- α7 nAChR Binding : Radioligand displacement assays (e.g., [³H]-MLA competition) to measure affinity, as done for structurally related compounds .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .
- Cellular Models :
- Neuroprotection assays in SH-SY5Y cells under oxidative stress .
- Cytotoxicity profiling via MTT assays in HEK293 or primary neurons .
Advanced Research Questions
Q. How can in vivo studies be designed to evaluate the compound’s efficacy in neurological disorders?
Methodological Answer :
- Rodent Models :
- Memory Enhancement : Use the Novel Object Recognition (NOR) test or Morris Water Maze, as validated for α7 nAChR agonists .
- Dose Optimization : Perform pharmacokinetic profiling (plasma/tissue half-life) and blood-brain barrier penetration studies via LC-MS/MS .
- Behavioral Contradictions : Address variability by standardizing animal cohorts, controlling circadian rhythms, and using blinded scoring .
Q. What computational strategies predict the compound’s binding mode to α7 nicotinic acetylcholine receptors?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α7 nAChR’s orthosteric site (PDB: 7KOX) .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess hydrogen bonding with residues like Trp149 and Glp57 .
- QSAR Modeling : Train models on benzofuran derivatives to correlate substituent effects (e.g., methoxy position) with receptor activation .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer :
- Key Modifications :
- Assay Platforms :
Q. What experimental strategies resolve contradictions in biological activity data across assays?
Methodological Answer :
- Orthogonal Assays : Validate α7 nAChR activation using both electrophysiology (patch-clamp) and calcium flux assays (FLIPR) .
- Combination Studies : Test synergistic effects with known modulators (e.g., aldicarb in nematicidal assays, as in ) .
- Data Normalization : Use Z-score standardization to account for inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
